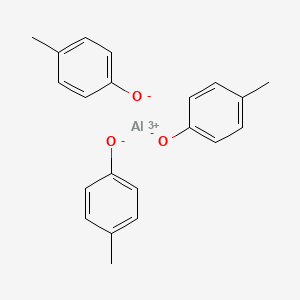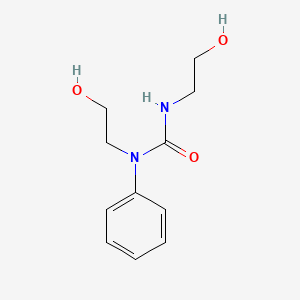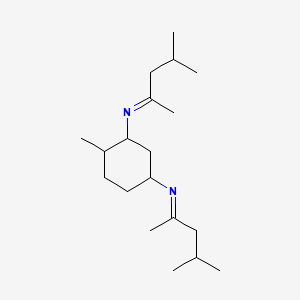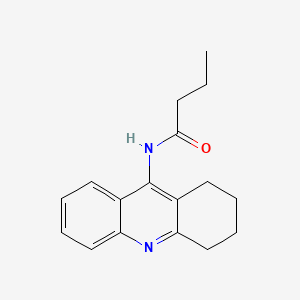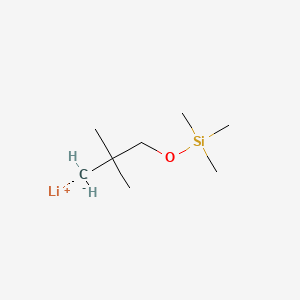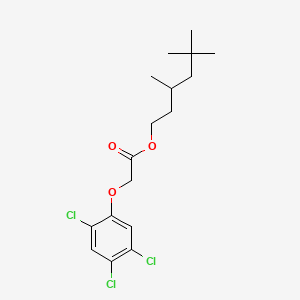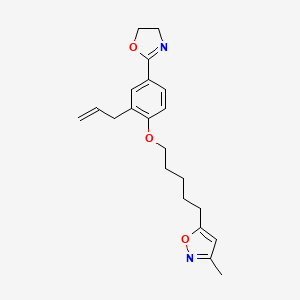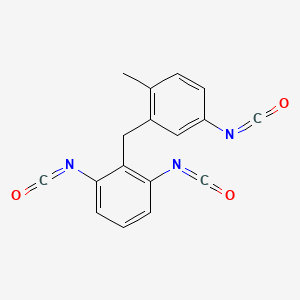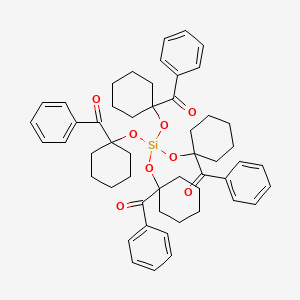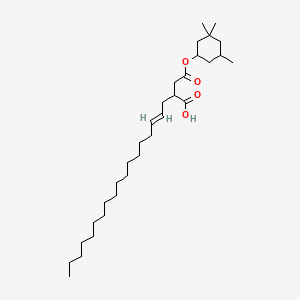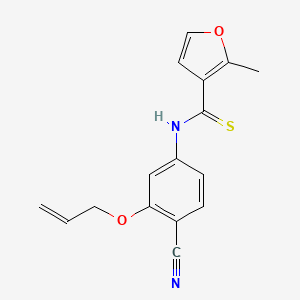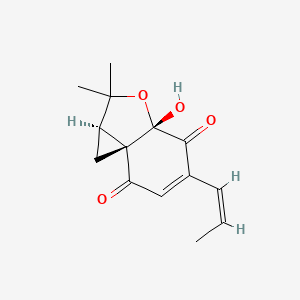
Dechloromycorrhizin, (1'Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’Z)-Dechloromycorrhizin A is a unique compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound is a derivative of mycorrhizin, which is a type of secondary metabolite produced by certain fungi. The “1’Z” designation indicates the specific geometric configuration of the molecule, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’Z)-Dechloromycorrhizin A typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of the molecule through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through reactions like halogenation, hydroxylation, or methylation.
Geometric Configuration: The specific “1’Z” configuration is achieved through selective isomerization or stereoselective synthesis techniques.
Industrial Production Methods
Industrial production of (1’Z)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1’Z)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1’Z)-Dechloromycorrhizin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in fungal metabolism and interactions with plant roots.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (1’Z)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Mycorrhizin: The parent compound from which (1’Z)-Dechloromycorrhizin A is derived.
Dechloromycin: Another derivative with similar structural features but different functional groups.
Z-Mycorrhizin B: A related compound with a different geometric configuration.
Uniqueness
(1’Z)-Dechloromycorrhizin A is unique due to its specific “1’Z” configuration, which can influence its chemical reactivity and biological activity. This configuration may confer distinct properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
161815-17-4 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4-/t9-,13-,14+/m0/s1 |
Clave InChI |
PIKQVDHHJWKTME-MWXCKUNPSA-N |
SMILES isomérico |
C/C=C\C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
SMILES canónico |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


